4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
CAS No.: 1142274-84-7
Cat. No.: VC11720084
Molecular Formula: C11H14INZn
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142274-84-7 |
|---|---|
| Molecular Formula | C11H14INZn |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | iodozinc(1+);1-(phenylmethyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | GGKGBRHVBPMXSE-UHFFFAOYSA-M |
| SMILES | C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I |
| Canonical SMILES | C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I |
Introduction
4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It consists of a phenyl group connected to a pyrrolidino group through a methylene bridge, with zinc iodide providing the metal component. Tetrahydrofuran (THF) serves as the solvent, stabilizing the compound and facilitating its reactivity in various chemical transformations.
Synonyms and Identifiers
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PubChem CID: 24722641
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IUPAC Name: iodo[4-(1-pyrrolidinylmethyl)phenyl]zinc
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InChI Key: GGKGBRHVBPMXSE-UHFFFAOYSA-M (as per PubChem) or JBGFEYVXYPZHLY-UHFFFAOYSA-M (as per Sigma-Aldrich)
Physical Form
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The compound is typically available as a liquid solution in tetrahydrofuran.
Applications in Organic Synthesis
4-[(1-Pyrrolidino)methyl]phenylzinc iodide is primarily used in the Negishi coupling reaction, a palladium-catalyzed process that facilitates the formation of carbon-carbon bonds between organic halides (aryl or vinyl halides) and organozinc compounds. This reaction is crucial for synthesizing complex organic molecules with specific functionalities.
Reactivity and Stability
The presence of the pyrrolidino moiety enhances the nucleophilicity of the zinc center, making it a valuable reagent in synthetic organic chemistry. Tetrahydrofuran plays a significant role in stabilizing the compound and facilitating its reactivity by coordinating with the zinc atom, similar to other zinc complexes in THF solutions .
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 3-[(1-Pyrrolidino)methyl]phenylzinc iodide | Similar structure but different substitution pattern |
| 4-[(4-Morpholino)methyl]phenylzinc iodide | Contains a morpholino group, affecting reactivity |
| Phenylzinc iodide | A simpler structure lacking substituents that enhance reactivity |
| 2-(Ethoxycarbonyl)phenylzinc bromide | Different halogen and functional group affecting reactivity |
Research Findings and Studies
Research on 4-[(1-Pyrrolidino)methyl]phenylzinc iodide focuses on its reactivity with different electrophiles and its behavior in various solvent systems. These studies are crucial for understanding the compound's utility in synthetic pathways and optimizing reaction conditions for desired outcomes.
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